Dioxyflurane

Description

These compounds are characterized by ether linkages and halogen substituents (e.g., fluorine, chlorine), which influence their volatility, solubility, and pharmacological properties.

Halogenated ethers are widely used in clinical settings due to their rapid induction and recovery times, but their safety profiles vary significantly depending on halogen composition and metabolic byproducts. For instance, methoxyflurane’s high fluoride release contributes to nephrotoxicity, whereas sevoflurane’s stability reduces toxic metabolite formation .

Properties

CAS No. |

60010-41-5 |

|---|---|

Molecular Formula |

C3H2F4O2 |

Molecular Weight |

146.04 g/mol |

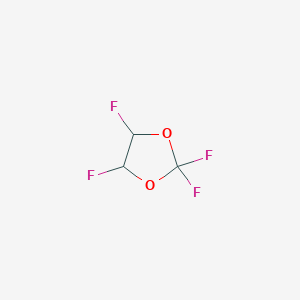

IUPAC Name |

2,2,4,5-tetrafluoro-1,3-dioxolane |

InChI |

InChI=1S/C3H2F4O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |

InChI Key |

YZZFGBLSYPZDFO-UHFFFAOYSA-N |

SMILES |

C1(C(OC(O1)(F)F)F)F |

Canonical SMILES |

C1(C(OC(O1)(F)F)F)F |

Synonyms |

dioxyflurane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioxyflurane typically involves the chlorination of 1,3-dioxolane with molecular chlorine in the presence of light to produce hexachloro-1,3-dioxolane. This product is then fluorinated using antimony trifluoride . Another method involves the dechlorination of 4,5-dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane with magnesium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and appropriate safety measures to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

Dioxyflurane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with chlorine to form hydrogen fluoride, which is corrosive to the respiratory tract.

Polymerization: This compound can copolymerize with other fluorinated materials.

Common Reagents and Conditions

Chlorine: Used in substitution reactions to form hydrogen fluoride.

Antimony Trifluoride: Used in the fluorination step during synthesis.

Magnesium: Used in the dechlorination process.

Major Products Formed

Hydrogen Fluoride: Formed during substitution reactions with chlorine.

Fluorinated Polymers: Formed during copolymerization reactions.

Scientific Research Applications

Dioxyflurane has been investigated for several scientific research applications:

Mechanism of Action

The mechanism of action of Dioxyflurane as an anesthetic agent involves its interaction with the central nervous systemThe compound’s potential to cause paralysis and respiratory failure suggests that it may interfere with neural transmission and respiratory function .

Comparison with Similar Compounds

Structural Comparisons

- Dioxyflurane vs. Methoxyflurane: Methoxyflurane (C₃H₄Cl₂F₂O) contains two chlorine atoms and two fluorine atoms attached to an ether backbone.

- This compound vs. Isoflurane : Isoflurane (C₃H₂ClF₅O) features a trifluoroethoxy group and a chlorine atom, contributing to its low blood-gas solubility (1.4) and rapid induction. This compound’s hypothetical structure may differ in halogen placement, affecting its partition coefficients .

- This compound vs. Sevoflurane : Sevoflurane (C₄H₃F₇O) lacks chlorine, reducing hepatotoxicity risk but forms Compound A (a fluorinated alkene) during degradation, which is nephrotoxic in rodents. This compound’s stability under anesthesia conditions would determine similar or distinct metabolite risks .

Physicochemical Properties

| Property | Methoxyflurane | Isoflurane | Sevoflurane | This compound (Inferred) |

|---|---|---|---|---|

| Blood-Gas Solubility | 12 | 1.4 | 0.65 | Moderate (est. 5–8) |

| Oil-Gas Partition | 970 | 98 | 53 | High (est. 300–500) |

| Minimum Alveolar Concentration (MAC) | 0.16% | 1.15% | 2.0% | Likely >1% (similar to class) |

Key Observations :

- Lower blood-gas solubility (e.g., sevoflurane) correlates with faster induction/recovery. This compound’s inferred moderate solubility suggests intermediate onset times .

- High oil-gas partition coefficients (methoxyflurane) enhance potency but increase tissue accumulation risks. This compound’s estimated values imply moderate potency .

Metabolic Pathways and Toxicity

- Methoxyflurane: Metabolized to dichloroacetic acid and inorganic fluoride, causing dose-dependent nephrotoxicity .

- Isoflurane : Minimal metabolism (<0.2%), with trifluoroacetic acid as the primary metabolite; low nephrotoxicity risk .

- Sevoflurane : Forms Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether) in carbon dioxide absorbers, though clinical nephrotoxicity in humans remains debated .

- This compound : If metabolized to fluoride ions or reactive intermediates, its toxicity profile may resemble methoxyflurane. Structural differences (e.g., absence of chlorine) could mitigate this risk .

Clinical Implications

- Safety : Isoflurane and sevoflurane are preferred over methoxyflurane due to lower fluoride release. This compound’s clinical viability would depend on optimizing halogen composition to balance potency and safety .

- Efficacy : Higher potency (lower MAC) is advantageous for reducing administered doses. This compound’s inferred MAC suggests it may require higher concentrations than methoxyflurane but lower than sevoflurane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.